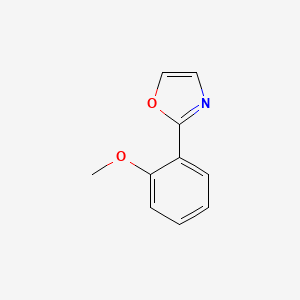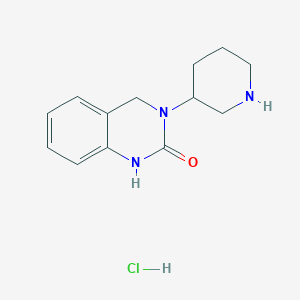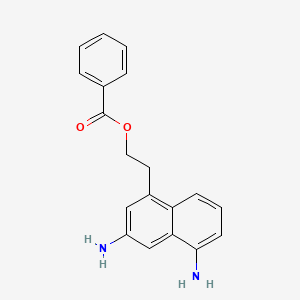![molecular formula C14H18N4O4 B14788621 [(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B14788621.png)
[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol is a complex organic compound characterized by its unique structure, which includes an imidazo[4,5-c]pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazo[4,5-c]pyridine ring, followed by its attachment to the furo[3,4-d][1,3]dioxol moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to maximize efficiency and minimize costs. Advanced techniques like microwave-assisted synthesis and flow chemistry may also be employed to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of [(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(3aR,4R,6R,6aR)-6-{4-chloro-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol
- [(3aR,4R,6R,6aR)-6-{4-methyl-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol
Uniqueness
[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol stands out due to its specific amino group, which can participate in unique hydrogen bonding and electronic interactions. This feature may enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C14H18N4O4 |
|---|---|
Molekulargewicht |
306.32 g/mol |
IUPAC-Name |
[4-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C14H18N4O4/c1-14(2)21-10-8(5-19)20-13(11(10)22-14)18-6-17-9-7(18)3-4-16-12(9)15/h3-4,6,8,10-11,13,19H,5H2,1-2H3,(H2,15,16) |
InChI-Schlüssel |
LABORPUBFCUYFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3C=CN=C4N)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14788538.png)


![1,3-Dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14788563.png)
![2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B14788577.png)

phenyl]cyclopent-1-en-1-yl})methanone](/img/structure/B14788590.png)

![tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14788618.png)

![2-[[6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14788628.png)
![6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14788629.png)

![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B14788639.png)
